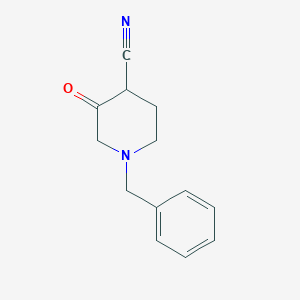
1-ベンジル-3-オキソピペリジン-4-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1-Benzyl-3-oxopiperidine-4-carbonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
準備方法
The synthesis of 1-Benzyl-3-oxopiperidine-4-carbonitrile typically involves the reaction of benzylamine with methyl acrylate under reflux conditions. This reaction produces N,N-bis(β-methoxycarbonyl)benzylamine, which is then cyclized in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone. The final product, 1-Benzyl-3-oxopiperidine-4-carbonitrile, is obtained by treating the intermediate with hydrochloric acid .
化学反応の分析
1-Benzyl-3-oxopiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and nitrile groups.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 1-Benzyl-3-oxopiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
1-Benzyl-3-oxopiperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-Benzyl-3-oxopiperidine-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a nitrile group.
1-Benzyl-3-oxopiperidine-4-amine: This compound has an amine group instead of a nitrile group.
The uniqueness of 1-Benzyl-3-oxopiperidine-4-carbonitrile lies in its nitrile group, which imparts distinct chemical reactivity and biological properties .
生物活性
1-Benzyl-3-oxopiperidine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
1-Benzyl-3-oxopiperidine-4-carbonitrile has a molecular formula of C₁₅H₁₉N₂O and a molecular weight of approximately 245.33 g/mol. The compound features a piperidine ring with a benzyl substituent and a carbonitrile group, which contributes to its unique reactivity and biological properties.
Enzyme Inhibition
Research indicates that 1-benzyl-3-oxopiperidine-4-carbonitrile exhibits enzyme-inhibiting properties. It has been studied for its ability to interact with various enzymes, potentially leading to therapeutic applications in treating diseases where enzyme dysregulation is a factor. For instance, it may inhibit enzymes involved in metabolic pathways or signal transduction.
Receptor Binding
The compound has shown potential in binding to specific receptors, influencing cellular signaling pathways. This receptor interaction can alter physiological responses, making it a candidate for further investigation in pharmacological contexts.
Cellular Effects
1-Benzyl-3-oxopiperidine-4-carbonitrile has been observed to affect several cellular processes:
- Cell Signaling : Modulation of pathways such as MAPK and PI3K/Akt.
- Gene Expression : Alterations in the expression levels of genes involved in apoptosis and cell proliferation.
- Metabolism : Influences on metabolic rates and energy production within cells.
The mechanism of action for 1-benzyl-3-oxopiperidine-4-carbonitrile involves its binding to specific biomolecules, acting as either an inhibitor or activator depending on the biological context. It may interact with:
- Enzymes : Binding to active sites, preventing substrate access.
- Receptors : Modifying downstream signaling cascades, affecting cellular responses.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of 1-benzyl-3-oxopiperidine-4-carbonitrile against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study 2: Neuroprotective Effects
Another research highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro.
| Treatment Group | Neuronal Survival Rate (%) |
|---|---|
| Control | 50 |
| Compound Group | 75 |
特性
IUPAC Name |
1-benzyl-3-oxopiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUIIDRINYZIIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)C1C#N)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














